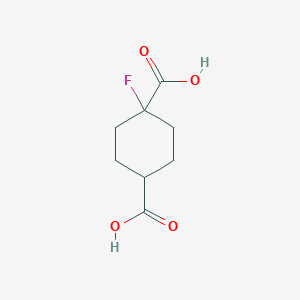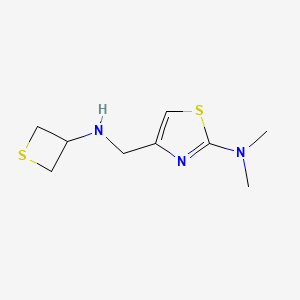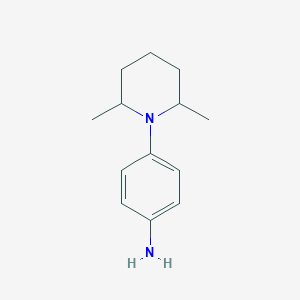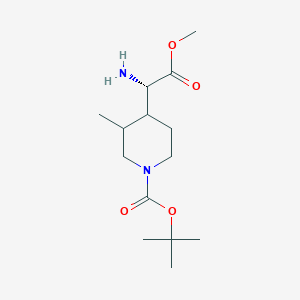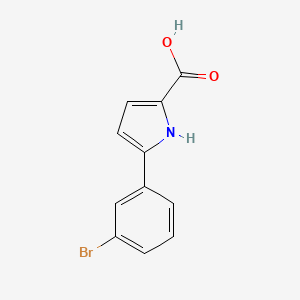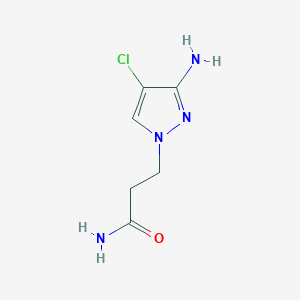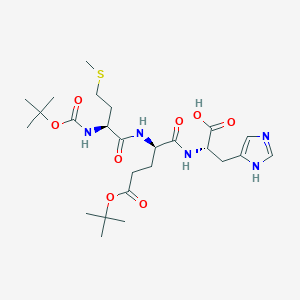
((R)-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” is a complex organic compound that features multiple functional groups, including tert-butoxy, amino, and oxopentanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” typically involves multi-step organic synthesis techniques. The process may start with the protection of functional groups, followed by the formation of peptide bonds, and finally, the deprotection of the compound to yield the desired product. Common reagents used in these reactions include tert-butyl chloroformate, methylthio compounds, and histidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
“(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxopentanoyl group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the oxopentanoyl group would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-alanine
- **®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-lysine
Uniqueness
“(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H41N5O8S |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H41N5O8S/c1-24(2,3)37-19(31)9-8-16(20(32)29-18(22(34)35)12-15-13-26-14-27-15)28-21(33)17(10-11-39-7)30-23(36)38-25(4,5)6/h13-14,16-18H,8-12H2,1-7H3,(H,26,27)(H,28,33)(H,29,32)(H,30,36)(H,34,35)/t16-,17+,18+/m1/s1 |
InChI Key |
WDRXZNMQJFMJMR-SQNIBIBYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


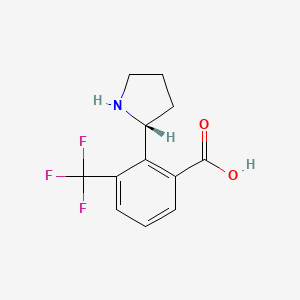
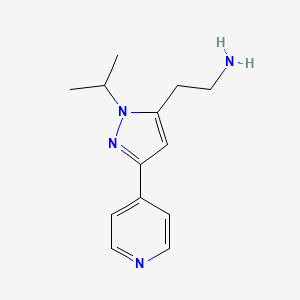
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13327393.png)
![1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327404.png)
